4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with 2-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- Metoclopramide
Uniqueness
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(17)8-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) |
InChI Key |
IQHQUIRVEZNEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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